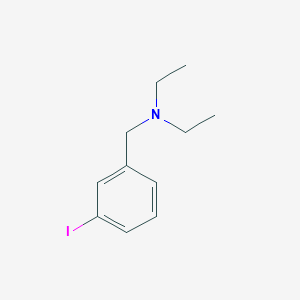

N,N-Diethyl-N-(3-iodobenzyl)amine

説明

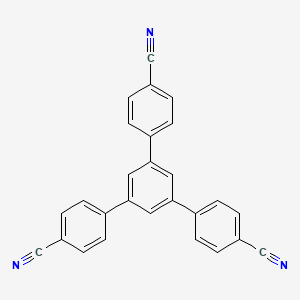

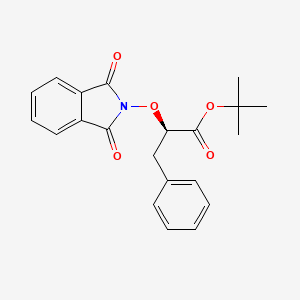

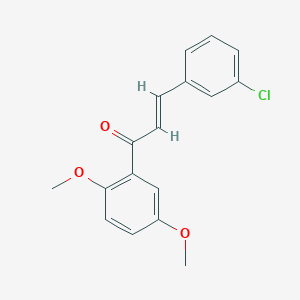

N,N-Diethyl-N-(3-iodobenzyl)amine, also known as N-ethyl-N-(3-iodobenzyl)ethanamine , is a chemical compound that has been widely used in scientific research and industry due to its unique physical and chemical properties. It has a molecular weight of 289.16 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16IN/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 . This compound contains a total of 29 bonds, including 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amine .Physical And Chemical Properties Analysis

This compound is stored at a temperature of 28 C . It is difficult to mix in water .科学的研究の応用

Alkylation of Amines

- Research by Williams (1994) demonstrated the alkylation of amines at the alpha position to nitrogen via free radical methodology. This process utilized N-(2-Iodobenzyl) and N-(2-iodobenzoyl)‘protected’ amines to generate radicals, leading to more stable α-amino radicals. These radicals could then be trapped by electron-deficient alkenes to give α-alkylated amines (Williams, 1994).

Synthesis of Ligands and Complexes

- Moore et al. (1989) reported the synthesis of a new hexachelating ligand and its complex with gallium(III) starting from the parent amine, TACN, by reaction with formaldehyde and 2,4-dimethylphenol (Moore, Fanwick, & Welch, 1989).

Catalyst in Carbonylative Cyclization

- Khedkar et al. (2012) used a polymer-supported palladium–N-heterocyclic carbene complex as an efficient, heterogeneous, and reusable catalyst for carbonylative cyclization of o -iodobenzoic acid with primary amines (Khedkar, Khan, Dhake, & Bhanage, 2012).

Cerebral Perfusion Imaging

- Holman et al. (1984) used iodine 123-labeled amines, including N,N,N'-trimethyl-N'-[2-hydroxyl-3-methyl-5-iodobenzyl]-1,3-prop anediamine, for cerebral perfusion imaging. These tracers, proportional to cerebral blood flow, are useful in acute cerebral infarction diagnosis (Holman, Hill, Polak, Lee, Royal, & O'leary, 1984).

Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines

- Senthamarai et al. (2018) developed an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the synthesis of various N‐methyl‐ and N‐alkylamines (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).

Methylation of Secondary Amines

- Zheng, Darcel, and Sortais (2014) achieved methylation of secondary amines using dialkyl carbonates under the catalysis of well-defined half-sandwich iron complexes bearing an N-heterocyclic carbene ligand (Zheng, Darcel, & Sortais, 2014).

Formation of Bis(ligand) Lanthanide Complexes

- Liu et al. (1993) reported the synthesis and characterization of lanthanide complexes using N 4 O 3 amine phenol ligands. These ligands exhibited high selectivity for heavier lanthanides (Liu, Yang, Rettig, & Orvig, 1993).

Safety and Hazards

N,N-Diethyl-N-(3-iodobenzyl)amine is a chemical compound that should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound . It is also recommended to store this compound in cool, dry conditions in well-sealed containers .

特性

IUPAC Name |

N-ethyl-N-[(3-iodophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IN/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRQSEGXSURRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)